molecular formula C12H15BrN2 B15065132 N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine

N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine

Cat. No.: B15065132
M. Wt: 267.16 g/mol
InChI Key: BABOYAZHZWCPFF-UHFFFAOYSA-N
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Description

N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position and a methyl group at the 7-position of the indole ring, with an ethanamine group attached to the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine typically involves the following steps:

    Bromination: The starting material, 7-methylindole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formylation: The brominated product is then formylated at the 2-position using a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3).

    Reductive Amination: The formylated product undergoes reductive amination with ethanamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The bromine and methyl groups may enhance its binding affinity and specificity towards certain targets, contributing to its unique biological activities.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Lacks the ethanamine group, making it less versatile in biological applications.

    7-Methylindole: Lacks the bromine atom, affecting its reactivity and biological properties.

    2-Methylindole: Lacks both the bromine and ethanamine groups, resulting in different chemical and biological behaviors.

Uniqueness

N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine is unique due to the presence of both the bromine and methyl groups on the indole ring, along with the ethanamine group. This combination of functional groups enhances its reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

N-[(5-bromo-7-methyl-1H-indol-2-yl)methyl]ethanamine

InChI

InChI=1S/C12H15BrN2/c1-3-14-7-11-6-9-5-10(13)4-8(2)12(9)15-11/h4-6,14-15H,3,7H2,1-2H3

InChI Key

BABOYAZHZWCPFF-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC2=C(N1)C(=CC(=C2)Br)C

Origin of Product

United States

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